Tianeptine Ethyl Ester

Description

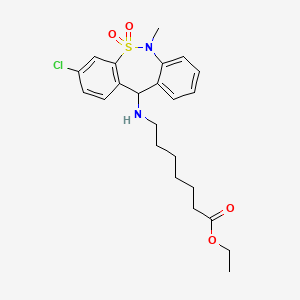

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUFMZSNHPQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106716 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66981-77-9 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66981-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(((11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)AMINO)HEPTANOATE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y3KEM8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tianeptine Ethyl Ester: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405) Ethyl Ester is a derivative of the atypical antidepressant tianeptine, developed to potentially enhance its pharmacokinetic profile.[1][2][3] This document provides a detailed overview of the chemical properties, structure, synthesis, and purification of tianeptine ethyl ester. Furthermore, it delves into its complex mechanism of action, which involves the modulation of glutamatergic pathways and neurotrophic factor signaling, moving beyond the initial hypothesis of serotonin (B10506) reuptake enhancement.[4][5] This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuropharmacology and drug development.

Chemical and Physical Properties

This compound is the ethyl ester derivative of tianeptine.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][4][6]benzothiazepin-11-yl)amino]heptanoate | [1][4][7] |

| CAS Number | 66981-77-9 | [1][2][6] |

| Molecular Formula | C23H29ClN2O4S | [1][4][6] |

| Molecular Weight | 465.01 g/mol | [6][8] |

| Appearance | Yellowish oil or crystalline solid | [1] |

| Melting Point | 94 °C | |

| Boiling Point | 573.3 ± 60.0 °C (Predicted) | [6] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol (B145695), ethyl acetate (B1210297), and chloroform (B151607) (slightly); less soluble in water. | [1][6] |

| pKa (Tianeptine) | 4.4 (acidic), 6.86 (basic) | [5] |

Molecular Structure

The structure of this compound consists of a tricyclic dibenzothiazepine core, which is characteristic of tianeptine, with an ethyl ester functional group replacing the carboxylic acid.[1]

SMILES: CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C[1][7]

InChI: InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3[1][7]

Experimental Protocols

Synthesis via Fischer-Speier Esterification

The most common method for synthesizing this compound is through the acid-catalyzed Fischer-Speier esterification of tianeptine with ethanol.[4]

Methodology:

-

Reactant Preparation: Tianeptine is dissolved in an excess of ethanol.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[1]

-

Reaction: The mixture is heated under reflux to drive the esterification reaction to completion.[1] The reaction mechanism involves several steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of tianeptine, increasing its electrophilicity.[4]

-

Nucleophilic Attack: An ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

-

Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields this compound.[4]

-

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol and acid catalyst are neutralized and removed, often through a basic wash and extraction with an organic solvent.

Caption: Workflow for the synthesis of this compound.

Purification

High purity of this compound is crucial for research applications.[9] Two common purification techniques are employed:

-

Column Chromatography: A mixture of hexane (B92381) and ethyl acetate is often used as the eluent. By gradually increasing the polarity of the eluent, the desired ester can be separated from unreacted tianeptine and other impurities.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[4]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of this compound.[9] A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is commonly performed using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of tianeptine and its metabolites in biological matrices.[10] This technique is particularly useful in pharmacokinetic studies.[10]

Mechanism of Action and Signaling Pathways

The understanding of tianeptine's mechanism of action has evolved. While initially thought to be a selective serotonin reuptake enhancer (SSRE), this theory has been contested by later research showing a low affinity for the serotonin transporter.[2][4] Current research points to its effects on the glutamatergic system and as a µ-opioid receptor agonist.[4][5]

Modulation of the Glutamatergic System

Tianeptine has been shown to modulate glutamate (B1630785) receptor activity, which is crucial for neuroplasticity.[4][5] It influences both AMPA and NMDA receptor pathways.[4] Studies have demonstrated that tianeptine can normalize the ratio of NMDA to AMPA receptor-mediated currents, particularly under conditions of stress.[11][12][13] This modulation is thought to be mediated through a postsynaptic phosphorylation cascade, as the effects can be blocked by protein kinase inhibitors.[11][12]

Caption: Tianeptine's modulation of glutamate receptors.

Neurotrophic and mTOR Signaling

Tianeptine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.[14][15] This effect is observed in brain regions like the amygdala and hippocampus.[14][16][17] Furthermore, tianeptine activates the mTOR (mammalian target of rapamycin) signaling pathway.[18] The activation of mTOR signaling by tianeptine leads to increased dendritic outgrowth, spine density, and the synthesis of synaptic proteins, all of which contribute to its antidepressant and neuroplastic effects.[18]

Caption: Tianeptine's influence on BDNF and mTOR signaling.

Conclusion

This compound is a significant compound for neuropharmacological research, primarily due to its relationship with tianeptine and its potential for altered pharmacokinetic properties.[3] Its synthesis is well-established through Fischer esterification, and it can be purified to a high degree for experimental use. The mechanism of action of its parent compound, tianeptine, is now understood to be a complex interplay of µ-opioid receptor agonism, glutamatergic modulation, and enhancement of neurotrophic signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and related compounds.

References

- 1. Buy this compound (EVT-1461791) | 66981-77-9 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Research Compound [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chembk.com [chembk.com]

- 7. Buy this compound | 66981-77-9 [smolecule.com]

- 8. This compound Sulfate CAS 66981-77-9 - Wuhan Quanjinci New Material Co., LTD [quanjinci.com]

- 9. nbinno.com [nbinno.com]

- 10. unitedchem.com [unitedchem.com]

- 11. tianeptine.com [tianeptine.com]

- 12. The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tianeptine treatment induces antidepressive-like effects and alters BDNF and energy metabolism in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Tianeptine (B1217405) Ethyl Ester from Tianeptine

Introduction

Tianeptine is an atypical antidepressant agent with a unique neuropharmacological profile that distinguishes it from conventional antidepressant therapies.[1][2] Its primary therapeutic effects are now understood to be mediated through the modulation of the glutamatergic system and as a full agonist of the mu-opioid receptor (MOR).[1][3][4][5][6] Tianeptine Ethyl Ester, a derivative of tianeptine, is a compound of significant interest in neuropharmacology research.[1] It is synthesized to potentially enhance the pharmacokinetic properties of the parent compound, such as bioavailability and stability, making it a valuable tool for studying the metabolic pathways and pharmacological activities of tianeptine and its analogs.[2][7][8][9] This guide provides a detailed overview of the synthesis of this compound from Tianeptine, focusing on the prevalent acid-catalyzed esterification method.

Core Synthesis Methodology: Fischer-Speier Esterification

The most common and conventional method for synthesizing this compound from Tianeptine is through an acid-catalyzed esterification process, also known as Fischer-Speier esterification.[1] This reaction involves treating the carboxylic acid group of Tianeptine with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

The reaction proceeds through several key mechanistic steps:

-

Protonation: The strong acid catalyst protonates the carbonyl oxygen of Tianeptine's carboxylic acid group, which increases its electrophilicity.[1]

-

Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1]

-

Elimination of Water: The intermediate eliminates a water molecule.

-

Deprotonation: The subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound.[1]

While effective, this method requires careful control of reaction conditions to maximize yield and purity.[1] An alternative, "green" approach involves enzymatic synthesis using catalysts like immobilized lipases, which can offer high selectivity and reduced byproduct formation under milder conditions.[1]

Figure 1: Chemical reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a general procedure for the synthesis of this compound via acid-catalyzed esterification, based on methodologies described in the literature.[2][10]

Materials and Reagents:

-

Tianeptine (free acid form)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Sodium Carbonate Solution (aqueous)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reagent Preparation: Dissolve Tianeptine (100 mg, 0.22 mmol) in a round-bottom flask containing absolute ethanol (2 mL).[10]

-

Catalysis: Carefully add a few drops (approximately 0.05 mL) of concentrated sulfuric acid to the solution while stirring.[2][10]

-

Esterification Reaction: Reflux the reaction mixture for a specified duration, typically around 1 hour.[2][10] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to yield the final, pure product.[2]

Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data and Reaction Parameters

The efficiency of the synthesis is dependent on several key parameters. The table below summarizes typical conditions and considerations for the esterification of Tianeptine.

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | Tianeptine (Free Acid) | The carboxylic acid moiety is essential for the esterification reaction. |

| Reagent | Ethanol (Excess) | Serves as both the reactant and the solvent; excess drives the equilibrium towards the product side. |

| Catalyst | Concentrated H₂SO₄ | A strong acid is required to protonate the carbonyl and catalyze the reaction.[1][2] |

| Reaction Temperature | Reflux | Heating is necessary to overcome the activation energy of the reaction.[2] |

| Reaction Time | ~1 hour | Reaction time should be optimized and monitored (e.g., by TLC) for completion.[10] |

| Purification Method | Column Chromatography | Essential for removing unreacted starting material and byproducts to obtain a high-purity final product.[2] |

Tianeptine's Signaling Pathways

Tianeptine's antidepressant and anxiolytic effects are attributed to a multifaceted mechanism of action that is distinct from that of typical antidepressants.[11] It is now primarily understood to act as a modulator of the glutamatergic system and as a full agonist at the μ-opioid receptor.[4][5]

-

Glutamatergic Modulation: Tianeptine normalizes glutamatergic neurotransmission, particularly in the hippocampus and amygdala, which can be disrupted by stress.[3] It influences the activity of AMPA and NMDA receptors, which is crucial for synaptic plasticity and neuroprotection.[3][11][12]

-

Opioid Receptor Agonism: Tianeptine is a full agonist at the μ-opioid receptor and a weak agonist at the delta-opioid receptor.[4][5] This activity contributes to its mood-regulating effects and also underlies its potential for abuse.[4] Activation of the μ-opioid receptor can trigger dopamine (B1211576) release.[4][5]

-

Neurotrophic Effects: The compound has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and neuronal survival.[11]

The ethyl ester derivative is utilized by researchers as a tool to further investigate these complex pathways.[1]

Figure 3: Simplified signaling pathway of Tianeptine.

Conclusion

The synthesis of this compound from Tianeptine via Fischer-Speier esterification is a straightforward and well-documented procedure. This derivative serves as a crucial research compound, enabling further exploration into the pharmacokinetics, metabolism, and complex signaling pathways of Tianeptine.[1][8] A thorough understanding of this synthesis is essential for researchers in neuropharmacology and drug development who are working to unravel the full therapeutic potential and mechanisms of this unique class of compounds.

References

- 1. This compound Research Compound [benchchem.com]

- 2. Buy this compound | 66981-77-9 [smolecule.com]

- 3. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy this compound (EVT-1461791) | 66981-77-9 [evitachem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

Tianeptine Ethyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tianeptine (B1217405) Ethyl Ester is a derivative of the atypical antidepressant tianeptine. While research directly investigating the ethyl ester is limited, it is widely understood to function as a prodrug of tianeptine.[1] Consequently, its mechanism of action is attributed to the pharmacological effects of its parent compound. Tianeptine distinguishes itself from traditional antidepressants through a multifaceted mechanism that is not primarily reliant on the modulation of monoamine levels. Key aspects of its action include agonism at the mu-opioid receptor (MOR), modulation of the glutamatergic system, and the promotion of neuroplasticity and neuroprotection through various signaling pathways. This document provides an in-depth technical overview of the core mechanisms of action attributed to tianeptine, and by extension, its ethyl ester derivative.

Introduction

Tianeptine Ethyl Ester (TEE) is the ethyl ester form of the tricyclic antidepressant tianeptine.[1] The esterification is intended to potentially modify the pharmacokinetic profile of the parent compound, possibly affecting its absorption, distribution, metabolism, and excretion.[1] It is crucial to note that TEE is metabolized in vivo to tianeptine, and therefore its pharmacological effects are mediated by the parent drug and its active metabolites.[2] This guide will focus on the established mechanisms of tianeptine to elucidate the presumed actions of this compound.

Core Pharmacological Actions

The primary mechanism of action of tianeptine, and therefore this compound, is now understood to be multifaceted, moving beyond the initial hypothesis of selective serotonin (B10506) reuptake enhancement (SSRE).[2] The core actions are centered around its effects on the opioid and glutamatergic systems.

Opioid System Modulation

A significant body of evidence has established that tianeptine is a full agonist at the mu-opioid receptor (MOR) and a weaker agonist at the delta-opioid receptor (DOR).[3][4] This MOR agonism is considered a key contributor to its antidepressant and anxiolytic effects.[3][4]

| Receptor | Species | Assay Type | Value | Reference |

| Mu-Opioid Receptor (MOR) | Human | Ki | 383 ± 183 nM | [3][5] |

| Mu-Opioid Receptor (MOR) | Human | EC50 (G-protein activation) | 194 ± 70 nM | [3] |

| Mu-Opioid Receptor (MOR) | Mouse | EC50 (G-protein activation) | 641 ± 120 nM | [3] |

| Mu-Opioid Receptor (MOR) | Mouse | EC50 ([S35]GTPγS) | 4.7 µM | [6][7] |

| Delta-Opioid Receptor (DOR) | Human | Ki | >10,000 nM | [4] |

| Delta-Opioid Receptor (DOR) | Human | EC50 (G-protein activation) | 37,400 ± 11,200 nM | [4] |

| Delta-Opioid Receptor (DOR) | Mouse | EC50 (G-protein activation) | 14,500 ± 6,600 nM | [8][9] |

| Kappa-Opioid Receptor (KOR) | Human/Rat | - | Inactive | [3] |

Ki: Inhibitory constant; EC50: Half-maximal effective concentration.

Glutamatergic System Modulation

Tianeptine plays a crucial role in modulating the glutamatergic system, which is implicated in neuroplasticity and the pathophysiology of depression.[10] It has been shown to prevent and reverse stress-induced maladaptive changes in brain regions rich in glutamate (B1630785) receptors, such as the hippocampus and amygdala.[10] Tianeptine's actions include:

-

Normalization of Glutamate Levels: Tianeptine can inhibit stress-induced increases in extracellular glutamate in the basolateral amygdala.[10][11]

-

Modulation of Glutamate Receptors: It influences the phosphorylation state of AMPA and NMDA receptors, which can affect synaptic plasticity.[4][10][12] Specifically, it has been shown to normalize the ratio of NMDA to AMPA/kainate receptor-mediated currents in the hippocampus of chronically stressed rats.[4] This effect is thought to be mediated through a postsynaptic phosphorylation cascade involving protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII).[4]

Pharmacokinetics of Tianeptine and its Active Metabolite

The pharmacokinetic profile of tianeptine is characterized by rapid absorption and a relatively short half-life. Its major active metabolite, MC5, has a longer half-life and also acts as a MOR agonist.[13][14][15]

| Parameter | Tianeptine | MC5 Metabolite | Species | Reference |

| Bioavailability | ~99% | - | Human | [14][16] |

| Tmax | ~1 hour | ~2.23 hours | Human | [4][16][17] |

| Elimination Half-life | 2.5 - 3 hours | ~7.6 hours | Human | [14][16] |

| Elimination Half-life (Elderly) | 4 - 9 hours | - | Human | [14] |

| Protein Binding | ~95% | - | Human | [14] |

| EC50 (MOR) | 0.194 µM | 0.545 µM | - | [14] |

Tmax: Time to reach maximum plasma concentration.

Cellular Signaling Pathways

Tianeptine's effects are mediated through the activation and modulation of several intracellular signaling pathways that are crucial for neuroprotection, neuroplasticity, and cell survival.

Opioid Receptor Signaling

As a MOR agonist, tianeptine activates Gi/o-coupled proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5]

Neuroprotective Signaling Pathways

Tianeptine has been shown to exert neuroprotective effects by activating pro-survival signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[18] These pathways are critical in preventing apoptosis and promoting neuronal survival.

mTOR Signaling Pathway

Tianeptine has been demonstrated to activate the mTOR (mechanistic target of rapamycin) signaling pathway.[13][19][20] This pathway is a key regulator of protein synthesis, cell growth, and synaptic plasticity. Activation of mTOR signaling by tianeptine is associated with increased dendritic outgrowth, spine density, and levels of synaptic proteins.[13][19][20]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of tianeptine's mechanism of action.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR, DOR, KOR) are prepared from cell lines (e.g., HEK293) or brain tissue.

-

Radioligand Incubation: Membranes are incubated with a known radiolabeled ligand that has high affinity and selectivity for the receptor.

-

Competitive Binding: Increasing concentrations of the test compound (tianeptine) are added to compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To measure G-protein activation following receptor agonism.

-

Methodology:

-

Membrane Preparation: Similar to receptor binding assays, membranes containing the G-protein coupled receptor of interest are prepared.

-

Incubation: Membranes are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist-Stimulated Binding: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS to the activated G-protein is measured.

-

Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is used to determine the EC50 and Emax for G-protein activation.[6][7]

-

-

Objective: To measure the inhibition of adenylyl cyclase activity.

-

Methodology:

-

Cell Culture: Cells expressing the Gi/o-coupled receptor of interest are cultured.

-

Adenylyl Cyclase Stimulation: Cells are treated with a stimulant of adenylyl cyclase, such as forskolin, to increase intracellular cAMP levels.

-

Agonist Treatment: Cells are co-incubated with the test compound at various concentrations.

-

cAMP Measurement: Intracellular cAMP levels are measured using techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET)-based sensors.[21][22]

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and the IC50 is determined.

-

In Vivo Behavioral Models

-

Objective: To assess antidepressant-like activity in rodents.

-

Methodology:

-

Apparatus: A cylindrical container filled with water from which the animal cannot escape.

-

Procedure: Mice or rats are placed in the water for a set period (e.g., 6 minutes).[23][24][25]

-

Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[23][24]

-

Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Conclusion

The mechanism of action of this compound is understood through the lens of its active parent compound, tianeptine. Tianeptine exhibits a unique and complex pharmacological profile that distinguishes it from conventional antidepressants. Its primary actions as a mu-opioid receptor agonist and a modulator of the glutamatergic system, coupled with its ability to engage neuroprotective and neuroplasticity-related signaling pathways, provide a comprehensive explanation for its therapeutic effects. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic properties of the ethyl ester derivative and to confirm that its clinical effects are indeed mediated solely by its conversion to tianeptine. This technical guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chronic tianeptine induces tolerance in analgesia and hyperlocomotion via mu-opioid receptor activation in mice [frontiersin.org]

- 7. escholarship.org [escholarship.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tianeptine.com [tianeptine.com]

- 13. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tianeptine - Wikipedia [en.wikipedia.org]

- 15. The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The predominant protective effect of tianeptine over other antidepressants in models of neuronal apoptosis: the effect blocked by inhibitors of MAPK/ERK1/2 and PI3-K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tianeptine induces mTORC1 activation in rat hippocampal neurons under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

Tianeptine Ethyl Ester (CAS: 66981-77-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405) Ethyl Ester (TEE), with CAS number 66981-77-9, is the ethyl ester derivative of the atypical antidepressant drug tianeptine.[1][2] TEE is primarily of interest in neuropharmacology research as an analog and potential prodrug of tianeptine.[1][3] The therapeutic effects of the parent compound, tianeptine, are now understood to be primarily mediated through its action as a full agonist at the µ-opioid receptor (MOR) and to a lesser extent, the δ-opioid receptor (DOR).[4][5][6] This mechanism is a departure from the initial hypothesis of selective serotonin (B10506) reuptake enhancement (SSRE), which has been challenged by more recent findings of its low affinity for the serotonin transporter.[1] Tianeptine also modulates glutamatergic activity, specifically influencing AMPA and NMDA receptor pathways, which contributes to its neuroplasticity effects.[1] Tianeptine Ethyl Ester is synthesized from tianeptine via an esterification reaction and is expected to exhibit a similar pharmacological profile following in vivo hydrolysis to the parent compound.[2][7] This document provides a detailed technical overview of this compound, including its chemical properties, synthesis, pharmacology, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a synthetic derivative of tianeptine, where the carboxylic acid group has been converted to an ethyl ester. This modification is intended to potentially alter its pharmacokinetic properties, such as bioavailability and stability.[8]

| Property | Value | Reference(s) |

| CAS Number | 66981-77-9 | [1] |

| Molecular Formula | C23H29ClN2O4S | [8] |

| Molecular Weight | 465.01 g/mol | [1] |

| IUPAC Name | ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][9]benzothiazepin-11-yl)amino]heptanoate | [8] |

| Appearance | White powder or yellowish oil | [10] |

| Solubility | Soluble in water, DMSO, methanol | [10] |

Synthesis and Purification

The most common method for the synthesis of this compound is the Fischer-Speier esterification of tianeptine.[1] This involves reacting tianeptine with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tianeptine (free acid)

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tianeptine (1 equivalent) in a 20-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.[1] The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield pure this compound.

Visualization of Synthesis Workflow

Caption: Fischer esterification workflow for this compound synthesis.

Pharmacology

This compound is considered a prodrug of tianeptine, meaning it is likely hydrolyzed to tianeptine in vivo to exert its pharmacological effects.[1] Therefore, the pharmacological data of tianeptine is presented as representative of the activity of TEE after metabolic conversion.

Mechanism of Action

The primary mechanism of action of tianeptine is as a full agonist at the µ-opioid receptor (MOR) and a less potent full agonist at the δ-opioid receptor (DOR).[4][5][6] It has no significant activity at the κ-opioid receptor (KOR).[4] The activation of the MOR is believed to be responsible for its antidepressant and anxiolytic effects.[5] Additionally, tianeptine modulates the activity of glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors, which is thought to contribute to its effects on neuroplasticity.[1]

Receptor Binding and Functional Potency of Tianeptine

| Receptor | Parameter | Value (Human) | Reference(s) |

| µ-Opioid Receptor (MOR) | Ki | 383 ± 183 nM | [4][5] |

| EC50 (G-protein activation) | 194 ± 70 nM | [4] | |

| δ-Opioid Receptor (DOR) | Ki | >10,000 nM | [4] |

| EC50 (G-protein activation) | 37.4 ± 11.2 µM | [4] | |

| κ-Opioid Receptor (KOR) | Activity | Inactive | [4] |

Note: It has been suggested that ester analogs of tianeptine have a slightly reduced potency at the MOR, though specific quantitative data for this compound is not available.[1]

Signaling Pathways

Tianeptine, through its action on the µ-opioid receptor, activates downstream signaling cascades, including the mTORC1 pathway. This pathway is crucial for neuronal plasticity. Tianeptine has been shown to increase the phosphorylation of mTOR, Akt, ERK, p70S6K, and 4E-BP-1.[11]

Visualization of the Tianeptine-induced mTOR Signaling Pathway

Caption: Tianeptine activates the mTORC1 signaling pathway via MOR.

Pharmacokinetics

As no specific pharmacokinetic data for this compound is currently available, the data for the parent compound, tianeptine, is provided below. The ester form is hypothesized to potentially improve the pharmacokinetic profile.[3]

Pharmacokinetic Parameters of Tianeptine in Humans (Oral Administration)

| Parameter | Value | Reference(s) |

| Bioavailability | ~99% | |

| Tmax (Time to Peak Plasma Concentration) | 0.94 ± 0.47 h | |

| Cmax (Peak Plasma Concentration) | 334 ± 79 ng/mL | |

| Elimination Half-life (t1/2) | 2.5 ± 1.1 h | |

| Protein Binding | ~94% |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of tianeptine and its derivatives.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Detection Wavelength: 220 nm.[12]

-

Injection Volume: 10 µL.[12]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Analytical Workflow

Caption: General workflow for the HPLC analysis of this compound.

In Vitro and In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating this compound. Research has predominantly focused on the parent compound, tianeptine. In vivo studies on tianeptine have demonstrated its antidepressant-like effects in animal models, and its ability to reverse stress-induced changes in hippocampal volume.[13][14]

Experimental Protocol: µ-Opioid Receptor Binding Assay (Competitive)

This protocol is a general guide for determining the binding affinity (Ki) of a test compound like this compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Non-specific binding control (e.g., Naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound (CAS 66981-77-9) is a research compound of significant interest due to its relationship with the atypical antidepressant tianeptine. As a prodrug, its pharmacological activity is expected to mirror that of tianeptine, primarily acting as a µ-opioid receptor agonist and a modulator of the glutamatergic system. While specific quantitative pharmacological and pharmacokinetic data for the ethyl ester are limited, the information available for tianeptine provides a strong foundation for further research. The synthesis and analytical methods described herein offer a starting point for researchers working with this compound. Future studies are warranted to fully elucidate the specific pharmacokinetic profile of this compound and to explore its potential therapeutic applications.

References

- 1. This compound Research Compound [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tianeptine.com [tianeptine.com]

- 6. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. storage.googleapis.com [storage.googleapis.com]

- 11. PS114. Effects of Tianeptine on mTOR Signaling in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic activation of the antidepressant tianeptine. II. In vivo covalent binding and toxicological studies at sublethal doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Tianeptine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine (B1217405) ethyl ester is a lipophilic derivative of the atypical antidepressant tianeptine. As a prodrug, it is rapidly metabolized in vivo to tianeptine, which is responsible for its pharmacological effects. This document provides an in-depth technical overview of the pharmacological profile of tianeptine, serving as a proxy for tianeptine ethyl ester. The primary mechanisms of action of tianeptine include full agonism at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR), as well as modulation of the glutamatergic system, particularly AMPA and NMDA receptors.[1] Historically considered a selective serotonin (B10506) reuptake enhancer (SSRE), this mechanism is now contested. This guide summarizes the available quantitative data on receptor binding and pharmacokinetics, details key experimental protocols for its pharmacological characterization, and provides visual representations of its principal signaling pathways.

Introduction

This compound (TEE) is an analog of the tricyclic antidepressant tianeptine, characterized by the esterification of the carboxylic acid group of tianeptine with ethanol.[2] This structural modification increases its lipophilicity, which may enhance its absorption and bioavailability.[3] TEE is considered a prodrug of tianeptine, meaning it is converted into the active parent compound in the body.[2] Consequently, the pharmacological activity of this compound is primarily attributable to tianeptine.[2]

Tianeptine was first synthesized by the French Society of Medical Research in the 1960s.[4] Unlike typical tricyclic antidepressants, tianeptine's primary mechanism of action is not the inhibition of monoamine reuptake.[1] Instead, its therapeutic effects are now largely attributed to its activity as a full agonist at the mu-opioid receptor (MOR) and its modulation of glutamatergic neurotransmission.[1][2][5] This unique pharmacological profile has generated significant interest in tianeptine and its analogs for their potential therapeutic applications in mood and anxiety disorders.[2][4]

Data Presentation

The following tables summarize the available quantitative data for tianeptine. It is important to note that specific quantitative data for this compound is limited in publicly available literature. One study suggests that ester analogs of tianeptine exhibit only a slight reduction in MOR potency compared to the parent compound.[1]

Table 1: Receptor Binding and Functional Potency of Tianeptine

| Receptor | Species | Binding Affinity (Kᵢ ± SEM, nM) | Functional Potency (EC₅₀ ± SEM, nM) |

| Mu-Opioid Receptor (MOR) | Human | 383 ± 183 | 194 ± 70 |

| Delta-Opioid Receptor (DOR) | Human | >10,000 | 37,400 ± 11,200 |

| Kappa-Opioid Receptor (KOR) | Human | No Appreciable Binding | No Appreciable Activity |

Data sourced from: Classics in Chemical Neuroscience: Tianeptine.[1]

Table 2: Pharmacokinetic Parameters of Tianeptine in Humans (12.5 mg oral dose)

| Parameter | Value (Mean ± SD) |

| Maximum Plasma Concentration (Cₘₐₓ) | 334 ± 79 ng/mL |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | 0.94 ± 0.47 h |

| Absorption Half-life | 0.19 ± 0.14 h |

| Terminal Half-life | 2.5 ± 1.1 h |

| Systemic Bioavailability | 99 ± 29% |

| Volume of Distribution | 0.47 ± 0.14 L/kg |

| Total Clearance | 230 ± 59 mL/min |

Data sourced from: The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration and Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors.[6][7]

Table 3: Pharmacokinetic Parameters of Tianeptine and its Major Metabolite (MC5) in Rats

| Compound | Route | Elimination Half-life (h) | Volume of Distribution at Steady State (L/kg) | Systemic Clearance (L/h/kg) | Bioavailability (%) |

| Tianeptine | IV | 1.16 | 2.03 | 1.84 | - |

| Tianeptine | IP | - | - | - | 69 |

| MC5 Metabolite | IV | 7.53 | - | - | - |

Data sourced from: Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method.[8]

Core Pharmacological Mechanisms

Opioidergic System Modulation

Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and with significantly lower potency at the delta-opioid receptor (DOR).[1][2] It has no significant activity at the kappa-opioid receptor (KOR).[2] The agonism at MOR is considered a primary contributor to its antidepressant and anxiolytic effects.[1]

Upon binding of tianeptine to the MOR, a conformational change in the receptor leads to the activation of associated inhibitory G-proteins (Gαi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization.

Glutamatergic System Modulation

Tianeptine modulates glutamatergic neurotransmission, which is increasingly recognized as a key component of its therapeutic action.[2][5] It has been shown to influence both AMPA and NMDA receptor function, preventing stress-induced changes in synaptic plasticity.[2] Specifically, tianeptine has been found to normalize stress-induced alterations in the ratio of NMDA to AMPA receptor-mediated currents in the hippocampus.

Tianeptine's modulation of glutamate (B1630785) receptors is thought to involve the phosphorylation state of these receptors, potentially through downstream signaling cascades involving protein kinases. This leads to the regulation of synaptic strength and plasticity, which can counteract the detrimental effects of stress on the brain.

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of compounds like this compound.

Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Non-specific binding agent: Naloxone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [³H]DAMGO, and cell membranes.

-

Non-specific Binding: Naloxone, [³H]DAMGO, and cell membranes.

-

Competitive Binding: Test compound dilutions, [³H]DAMGO, and cell membranes.

-

-

Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competitive binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound to inhibit serotonin reuptake by the serotonin transporter (SERT).

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

[³H]Serotonin.

-

Uptake buffer: Krebs-Ringer-HEPES buffer.

-

Test compound (this compound) at various concentrations.

-

Known SERT inhibitor (e.g., Fluoxetine) for determining non-specific uptake.

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate hSERT-expressing HEK293 cells in 96-well plates and culture until confluent.

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for 15-30 minutes at 37°C.

-

Initiate serotonin uptake by adding [³H]Serotonin to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of serotonin uptake (IC₅₀) by non-linear regression analysis.

Conclusion

This compound, as a prodrug of tianeptine, presents a complex pharmacological profile primarily driven by the actions of its active metabolite. The key mechanisms of action involve agonism at mu- and delta-opioid receptors and modulation of the glutamatergic system. While the historical classification as a serotonin reuptake enhancer is now debated, its unique combination of opioidergic and glutamatergic activities distinguishes it from classical antidepressants. The lack of specific quantitative pharmacological data for this compound itself highlights an area for future research to fully elucidate its properties and potential therapeutic advantages. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and related compounds in the field of drug discovery and development.

References

- 1. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Research Compound [benchchem.com]

- 3. rcdbio.co [rcdbio.co]

- 4. Buy this compound (EVT-1461791) | 66981-77-9 [evitachem.com]

- 5. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. theclinivex.com [theclinivex.com]

- 8. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

Tianeptine Ethyl Ester: A Technical Guide for Drug Development Professionals

Introduction

Tianeptine (B1217405) Ethyl Ester (TEE), with CAS number 66981-77-9, is a significant pharmaceutical intermediate and a derivative of the atypical tricyclic antidepressant, tianeptine.[1][2] Unlike its parent compound, which is typically formulated as a sodium salt for therapeutic use, the ethyl ester modification offers a different chemical profile that is of considerable interest to researchers in neuropharmacology and drug development.[1][3][4] This modification can potentially alter pharmacokinetic properties such as bioavailability and stability, making TEE a valuable tool for developing new therapeutic agents and exploring the pharmacological nuances of tianeptine's mechanism of action.[1][4][5] This document serves as an in-depth technical guide, summarizing the synthesis, purification, analytical characterization, and pharmacological context of Tianeptine Ethyl Ester.

Chemical and Physical Properties

This compound is characterized by the addition of an ethyl ester group in place of the carboxylic acid on the heptanoic acid side chain of the tianeptine molecule.[4] This structural change results in altered physical properties, most notably its solubility.[4]

| Property | Value | Reference |

| CAS Number | 66981-77-9 | [1][4][6][7] |

| Molecular Formula | C23H29ClN2O4S | [4][6][7] |

| Molecular Weight | 465.005 g/mol | [4] |

| IUPAC Name | ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][3][6]benzothiazepin-11-yl)amino]heptanoate | [4][6] |

| Appearance | Yellowish oil or crystalline solid | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ethyl acetate (B1210297); less soluble in water. | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the acid-catalyzed esterification of tianeptine, a process known as Fischer esterification.[4][6] This reaction involves treating tianeptine with an excess of ethanol in the presence of a strong acid catalyst.[6][8]

Reaction Mechanism: Fischer Esterification

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of tianeptine's carboxylic acid group, which increases the electrophilicity of the carbonyl carbon.[6]

-

Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[6]

-

Elimination: Water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst, yielding this compound.[6]

Alternatively, enzymatic methods using lipases like Novozym® 435 can be employed.[6] These methods offer milder reaction conditions, high selectivity, and reduced byproduct formation.[6]

Optimization of Synthesis

Maximizing the yield and purity of this compound involves optimizing key reaction parameters. Using an excess of ethanol can shift the reaction equilibrium towards the product, increasing the yield.[6] However, an extremely large excess can complicate purification.[6]

| Substrate Ratio (Tianeptine:Ethanol) | Yield (%) | Purity (%) |

| 1:5 | 75 | 98 |

| 1:10 | 85 | 96 |

| 1:15 | 88 | 95 |

| 1:20 | 89 | 93 |

| Data derived from typical Fischer esterification optimization studies.[6] |

Experimental Protocol: Synthesis

-

Reagent Preparation: Dissolve Tianeptine (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) or in an excess of ethanol.[8]

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).[8]

-

Reaction: Reflux the mixture for a specified duration, monitoring the reaction progress using thin-layer chromatography (TLC).[4][8]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a sodium carbonate solution to neutralize the acid, followed by water.[8]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[9]

Purification and Analysis

Purification of the crude product is essential to remove unreacted tianeptine, excess reagents, and any byproducts.

Purification Techniques

-

Column Chromatography: This is the most common method for research-scale purification.[6] A silica (B1680970) gel stationary phase is used with a mobile phase gradient of hexane (B92381) and ethyl acetate.[6] By gradually increasing the eluent's polarity, the less polar this compound is separated from the more polar tianeptine.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is employed. It operates on the same principles as analytical HPLC but on a larger scale.[6]

Experimental Protocol: Purification by Column Chromatography

-

Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 8:1 hexane:ethyl acetate).[9][10]

-

Gradient: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the desired compound.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[9]

Analytical Characterization

Analytical techniques are used to confirm the identity and purity of the synthesized ester. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.[6] For quantitative analysis, a calibration curve is established to relate the analytical signal (e.g., peak area) to the concentration of the analyte.[6]

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1 | 2,530 |

| 5 | 12,600 |

| 10 | 25,150 |

| 25 | 63,200 |

| 50 | 125,500 |

| 100 | 250,900 |

| Example calibration data for this compound quantification.[6] |

The method validation also involves determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).[6]

Pharmacological Context and Significance

This compound is primarily of interest as a prodrug or analog of tianeptine.[5][6] Its therapeutic effects are expected to arise from its in vivo hydrolysis to the parent compound, tianeptine. Understanding the mechanism of action of tianeptine is therefore critical to appreciating the relevance of TEE in drug development.

Mechanism of Action of Tianeptine

Tianeptine's antidepressant and anxiolytic effects are multifaceted and distinguish it from typical antidepressants.[3]

-

Glutamatergic Modulation: The primary mechanism of action is now understood to be the modulation of the glutamatergic system.[11][12] Tianeptine normalizes glutamatergic neurotransmission and can prevent stress-induced changes in synaptic plasticity by influencing AMPA and NMDA receptors.[6][12][13][14]

-

Mu-Opioid Receptor Agonism: Tianeptine is a full agonist at the μ-opioid receptor (MOR).[11][12] This activity is thought to contribute to its mood-elevating effects but also its potential for abuse at high doses.[11]

-

Neuroplasticity: Tianeptine has been shown to prevent stress-induced morphological changes in neurons and enhance brain-derived neurotrophic factor (BDNF) expression, which is crucial for neurogenesis and synaptic plasticity.[8][15]

As a prodrug, this compound may offer advantages over tianeptine sodium, such as improved lipophilicity, which could affect its absorption, distribution, and ability to cross the blood-brain barrier.[16] These altered pharmacokinetic properties are a key area of investigation for drug development professionals.[5][6]

This compound is a crucial intermediate for the synthesis of advanced drug candidates and a valuable research tool for exploring the neuropharmacology of its parent compound.[1][2] Its synthesis via Fischer esterification is a well-established process that can be optimized for high yield and purity. As a potential prodrug, TEE offers a promising avenue for developing therapies with improved pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of its synthesis, purification, and the pharmacological context provided by tianeptine is essential for leveraging its full potential in the treatment of mood and anxiety disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Tianeptine - Wikipedia [en.wikipedia.org]

- 4. Buy this compound (EVT-1461791) | 66981-77-9 [evitachem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Research Compound [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Buy this compound | 66981-77-9 [smolecule.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review | springermedizin.de [springermedizin.de]

- 13. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 16. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of Tianeptine Ethyl Ester: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation development, enabling the creation of effective and reliable delivery systems. This in-depth technical guide focuses on the solubility of tianeptine (B1217405) ethyl ester in organic solvents, providing a comprehensive overview of its qualitative solubility profile, contextual data from its parent compounds, standardized experimental protocols for solubility determination, and a visualization of its complex signaling pathways.

Tianeptine ethyl ester, a derivative of the atypical antidepressant tianeptine, presents a unique profile for researchers. While specific quantitative solubility data for this compound remains limited in publicly available literature, qualitative descriptions consistently indicate its solubility in key organic solvents. This guide synthesizes the available information to provide a practical framework for laboratory work.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in organic solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments indicate a favorable solubility profile in several common organic solvents. For comparative context, the solubility of tianeptine's parent forms, the sodium salt and the free acid, are presented below. This information can offer valuable insights into the expected behavior of the ethyl ester derivative.

| Compound | Solvent | Solubility |

| This compound | Ethanol | Soluble[1] |

| Ethyl Acetate | Soluble[1] | |

| Chloroform | Slightly Soluble[2] | |

| Methanol (B129727) | Slightly Soluble[2], Soluble[3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | |

| Water | Less soluble than in organic solvents[1], Soluble[3] | |

| Tianeptine Sodium Salt | Ethanol | ~10 mg/mL[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[4][5][6] | |

| Dimethyl Formamide (DMF) | ~30 mg/mL[4][5] | |

| Water (PBS, pH 7.2) | ~10 mg/mL[4][5][6] | |

| Tianeptine Free Acid | Water | Insoluble[7][8] |

| Methanol | Insoluble[7][8] |

Note: The qualitative descriptors "Soluble" and "Slightly Soluble" are based on information from chemical suppliers and research articles. The conflicting reports on methanol and water solubility for the ethyl ester highlight the necessity for empirical determination.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ascertain the precise solubility of this compound in a specific organic solvent, the equilibrium shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent(s) (e.g., ethanol, ethyl acetate, methanol, chloroform)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

The concentration of the saturated solution represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Signaling Pathways of Tianeptine

The mechanism of action of tianeptine is multifaceted and distinct from typical antidepressants. It primarily involves the modulation of the glutamatergic system and also exhibits agonist activity at the µ-opioid receptor. Understanding these pathways is crucial for researchers investigating its pharmacological effects.

This diagram illustrates the primary targets of tianeptine, leading to the normalization of glutamatergic neurotransmission and enhanced neuroplasticity, which are believed to be central to its antidepressant effects.

References

- 1. Buy this compound (EVT-1461791) | 66981-77-9 [evitachem.com]

- 2. This compound [chembk.com]

- 3. This compound 5.0g | #134b – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tianeptine sodium salt | 30123-17-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Tianeptine Free Acid Powder, Shanghai JinBei Chemical Technology Co., LTD [jinbeichem.cn]

- 8. Tianeptine Free Acid Nootropic Powder CAS 66981-73-5 - QINGDAO OCEAN PHARM CO.,LTD [ocean-tianeptine.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Tianeptine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on tianeptine (B1217405) and general knowledge of ester prodrugs to infer the stability and degradation pathways of tianeptine ethyl ester. Direct and comprehensive stability studies on this compound are not widely available in the public domain. The information provided herein is for research and informational purposes only.

Introduction

This compound is a derivative of the atypical antidepressant tianeptine. It is classified as a prodrug, designed to enhance the pharmacokinetic properties of the parent compound, tianeptine, potentially improving its bioavailability and stability. Understanding the stability and degradation of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy. This guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, drawing from studies on tianeptine and established principles of ester prodrug chemistry.

Predicted Primary Degradation Pathway: Hydrolysis to Tianeptine

As an ester prodrug, the primary and most anticipated degradation pathway for this compound, particularly under physiological conditions, is enzymatic hydrolysis. This biotransformation is expected to be catalyzed by esterases present in the body, cleaving the ethyl ester bond to release the active pharmaceutical ingredient, tianeptine, and ethanol.

Caption: Predicted primary metabolic pathway of this compound.

Inferred Physicochemical Stability and Degradation

Based on the general stability of ester-containing compounds and the known degradation of the tianeptine molecule, the following degradation pathways are inferred for this compound under various stress conditions.

Hydrolytic Degradation

Ester linkages are susceptible to hydrolysis under both acidic and basic conditions. Therefore, it is anticipated that this compound will degrade in aqueous solutions, with the rate of degradation being pH-dependent.

-

Acid-Catalyzed Hydrolysis: In acidic environments, the ester is expected to hydrolyze to tianeptine and ethanol. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is expected to undergo irreversible hydrolysis to form the salt of tianeptine and ethanol.

Studies on tianeptine sodium have shown it to be highly unstable under acidic conditions compared to other stress conditions. This suggests that the core tricyclic structure of tianeptine is susceptible to acid-mediated degradation, in addition to the hydrolysis of the ester group in this compound.

Caption: Inferred hydrolytic degradation pathways of this compound.

Oxidative Degradation

The tianeptine molecule is susceptible to oxidation. Therefore, this compound is also expected to degrade in the presence of oxidizing agents. The exact degradation products would need to be identified through formal stability studies.

Photodegradation

Tricyclic compounds are often sensitive to light. Studies on tianeptine have indicated the formation of photodegradation products upon exposure to UV light. It is reasonable to assume that this compound will also exhibit photosensitivity.

Metabolic Degradation Pathways of Tianeptine (Post-Hydrolysis)

Following the initial hydrolysis of the ethyl ester, the resulting tianeptine molecule is expected to follow its known metabolic pathways. The major metabolic route for tianeptine is β-oxidation of the heptanoic acid side chain, similar to fatty acid metabolism.

The primary metabolites of tianeptine are:

-

MC5 (Pentanoic acid derivative): Formed by the first β-oxidation of the heptanoic acid side chain.

-